molecular formula C38H44Cl6N12Zn B12738478 Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) CAS No. 85392-73-0

Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)

Cat. No.: B12738478
CAS No.: 85392-73-0
M. Wt: 946.9 g/mol
InChI Key: DYHKJQPFMIGXSO-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is a complex organic compound featuring a triazolium core with azo linkages and a tetrachlorozincate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves multiple steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 4-(((4-chlorobenzyl)methyl)methylamino)aniline followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole to form the azo compound.

    Quaternization: The azo compound is then quaternized using methyl iodide to introduce the triazolium moiety.

    Ion Exchange: Finally, the quaternized product undergoes ion exchange with zinc chloride to form the tetrachlorozincate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for diazotization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The azo linkages in the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the azo groups can yield amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The azo linkages and triazolium core could also play a role in its interaction with biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) dichlorozincate(2-)
  • Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachloroferrate(2-)

Uniqueness

The uniqueness of Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) lies in its specific combination of functional groups and counterions, which confer distinct chemical and physical properties. This makes it particularly suitable for specialized applications in various scientific and industrial fields.

Properties

CAS No.

85392-73-0

Molecular Formula

C38H44Cl6N12Zn

Molecular Weight

946.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;tetrachlorozinc(2-)

InChI

InChI=1S/2C19H22ClN6.4ClH.Zn/c2*1-24(13-12-15-4-6-16(20)7-5-15)18-10-8-17(9-11-18)22-23-19-25(2)14-21-26(19)3;;;;;/h2*4-11,14H,12-13H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

DYHKJQPFMIGXSO-UHFFFAOYSA-J

Canonical SMILES

CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CCC3=CC=C(C=C3)Cl.CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CCC3=CC=C(C=C3)Cl.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.